Stereochemical Configuration vs. (3R,4R) Enantiomer and Racemic Mixture
This compound is defined by its specific (3S,4S) absolute configuration. This is a critical differentiator from its (3R,4R) enantiomer and the racemic mixture . While no direct head-to-head biological data is publicly available, the principle of chiral recognition dictates that biological systems will interact differently with each stereoisomer. The (3S,4S) configuration is a non-negotiable requirement for applications targeting chiral environments or for use as a defined stereochemical building block in asymmetric synthesis .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3S,4S) Absolute Configuration |
| Comparator Or Baseline | (3R,4R) Absolute Configuration; Racemic Mixture |
| Quantified Difference | No quantitative biological data available. |
| Conditions | N/A |
Why This Matters
Selecting the correct stereoisomer is essential for SAR studies and to avoid off-target effects or lack of efficacy caused by the wrong enantiomer.
